

The Function of RU 59063: A Technical Guide for Researchers

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An In-depth Examination of a High-Affinity Nonsteroidal Androgen Receptor Ligand

Abstract

RU 59063 is a synthetically derived, nonsteroidal N-substituted arylthiohydantoin that has been pivotal in the study of androgen receptor (AR) biology and the development of related therapeutic agents. Initially investigated as a potent antiandrogen, subsequent research has elucidated its function as a selective androgen receptor modulator (SARM), exhibiting dosedependent androgenic activity.[1][2] Its high affinity and specificity for the AR have made it a valuable tool in preclinical research, particularly in the context of prostate cancer and other androgen-dependent conditions. This technical guide provides a comprehensive overview of the function of **RU 59063**, including its mechanism of action, quantitative binding and activity data, and detailed experimental protocols for its characterization.

Introduction

First described in 1994, **RU 59063** emerged from research aimed at developing novel nonsteroidal antiandrogens.[1] It is a derivative of the first-generation nonsteroidal antiandrogen, nilutamide.[1] While it was never commercialized, **RU 59063** served as a foundational compound for the development of second-generation nonsteroidal antiandrogens such as enzalutamide.[1] The key characteristic of **RU 59063** is its high binding affinity and remarkable selectivity for the androgen receptor over other nuclear steroid hormone receptors. [1]

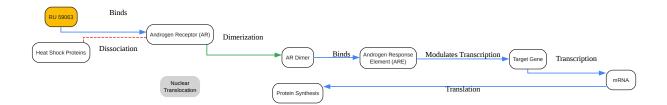


Mechanism of Action

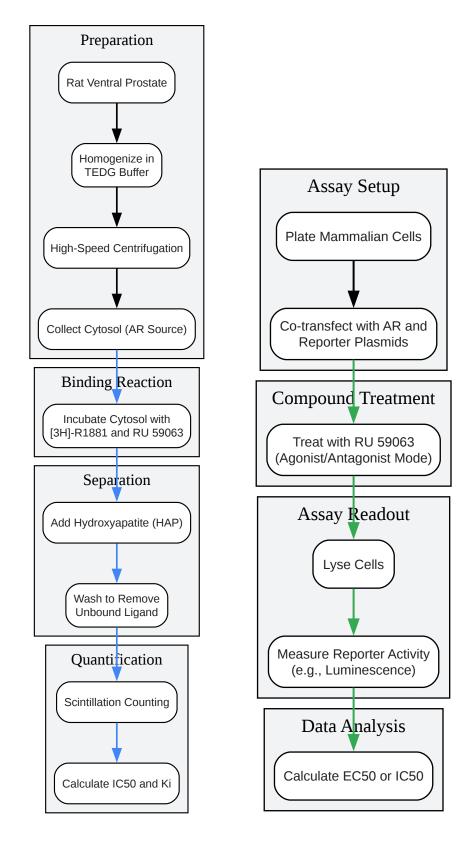
RU 59063 functions as a ligand for the androgen receptor, a member of the nuclear receptor superfamily that acts as a ligand-dependent transcription factor. The binding of **RU 59063** to the AR initiates a conformational change in the receptor, leading to its translocation to the nucleus, dimerization, and subsequent binding to androgen response elements (AREs) on target genes. This interaction modulates the transcription of androgen-responsive genes.

Initially, **RU 59063** was characterized by its antiandrogenic activity.[2] However, further studies revealed a more complex pharmacological profile, demonstrating dose-dependent androgenic (agonist) effects, albeit with lower efficacy compared to the natural androgen, dihydrotestosterone (DHT).[1] This dual agonist/antagonist activity is the hallmark of a selective androgen receptor modulator (SARM). The tissue-selective effects of SARMs are thought to arise from differential recruitment of co-activator and co-repressor proteins to the AR-ligand complex in different cell types.









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